N-cyclopropyl-N'-(2-methoxyethyl)ethanediamide
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Overview
Description
N-cyclopropyl-N’-(2-methoxyethyl)ethanediamide is an organic compound with a unique structure that includes a cyclopropyl group and a methoxyethyl group attached to an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N’-(2-methoxyethyl)ethanediamide typically involves the reaction of cyclopropylamine with 2-methoxyethylamine in the presence of an appropriate coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 25-50°C) to facilitate the reaction.
Solvent: Common solvents such as dichloromethane or ethanol.
Catalyst: Catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to promote the coupling reaction.
Industrial Production Methods
Industrial production of N-cyclopropyl-N’-(2-methoxyethyl)ethanediamide may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N’-(2-methoxyethyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-cyclopropyl-N’-(2-methoxyethyl)ethanediamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N’-(2-methoxyethyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-cyclopropyl-N’-(2-methoxyethyl)ethanediamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
N-cyclopropyl-N’-(2-ethoxyethyl)ethanediamide: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.
N-cyclopropyl-N’-(2-hydroxyethyl)ethanediamide: Contains a hydroxyethyl group instead of a methoxyethyl group.
Properties
Molecular Formula |
C8H14N2O3 |
---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
N'-cyclopropyl-N-(2-methoxyethyl)oxamide |
InChI |
InChI=1S/C8H14N2O3/c1-13-5-4-9-7(11)8(12)10-6-2-3-6/h6H,2-5H2,1H3,(H,9,11)(H,10,12) |
InChI Key |
XELBQMVNVOCEDD-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)C(=O)NC1CC1 |
Origin of Product |
United States |
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